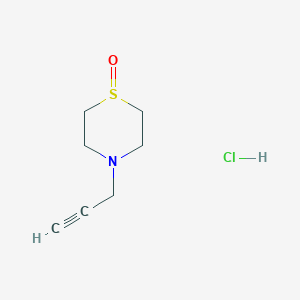4-(Prop-2-yn-1-yl)-1lambda4-thiomorpholin-1-one hydrochloride
CAS No.: 1803586-48-2
Cat. No.: VC2893020
Molecular Formula: C7H12ClNOS
Molecular Weight: 193.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1803586-48-2 |
|---|---|
| Molecular Formula | C7H12ClNOS |
| Molecular Weight | 193.7 g/mol |
| IUPAC Name | 4-prop-2-ynyl-1,4-thiazinane 1-oxide;hydrochloride |
| Standard InChI | InChI=1S/C7H11NOS.ClH/c1-2-3-8-4-6-10(9)7-5-8;/h1H,3-7H2;1H |
| Standard InChI Key | JHKIIGLIUPAPDO-UHFFFAOYSA-N |
| SMILES | C#CCN1CCS(=O)CC1.Cl |
| Canonical SMILES | C#CCN1CCS(=O)CC1.Cl |
Introduction
Synthetic Route
The synthesis of 4-(Prop-2-yn-1-yl)-1λ⁴-thiomorpholin-1-one hydrochloride involves the following steps:
-
Reagents and Conditions:
-
Reactants: Thiomorpholine and propargyl bromide.
-
Catalyst: Potassium carbonate (K₂CO₃).
-
Solvent: Dimethylformamide (DMF).
-
Temperature: Room temperature.
-
-
Reaction Mechanism:
-
The nitrogen atom in thiomorpholine acts as a nucleophile, attacking the electrophilic carbon in propargyl bromide.
-
This nucleophilic substitution reaction yields the target compound as the hydrochloride salt.
-
Industrial Production
For large-scale production:
-
Continuous flow reactors are employed to enhance reaction efficiency.
-
Purification techniques such as recrystallization or chromatography ensure high purity.
Types of Reactions
The compound exhibits reactivity typical of both thiomorpholine and propargyl groups:
-
Oxidation: Forms sulfoxides or sulfones using agents like m-chloroperbenzoic acid (mCPBA).
-
Reduction: Converts to thiol or sulfide derivatives using reducing agents like sodium borohydride (NaBH₄).
-
Substitution: The propargyl group undergoes nucleophilic substitution with amines, thiols, or alcohols under basic conditions.
Major Products
-
Oxidation: Sulfoxides, sulfones.
-
Reduction: Thiol derivatives.
-
Substitution: Varied substituted thiomorpholine derivatives.
Mechanism of Action
The propargyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, modulating their activity. This mechanism underlies its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Pharmacological Studies
Several studies have highlighted its biological properties:
-
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways.
-
Antimicrobial Properties: Inhibits growth of Gram-positive and Gram-negative bacteria.
-
Neuroprotection: Reduces oxidative stress in neuronal cells by decreasing reactive oxygen species (ROS).
Research Applications
The compound is used as:
-
A building block for synthesizing complex molecules.
-
A probe for studying enzyme interactions.
Industrial Applications
Its unique reactivity makes it suitable for:
-
Development of new materials.
-
Synthesis of pharmaceuticals with antimicrobial or anticancer properties.
Comparison with Similar Compounds
| Compound | Structural Features | Applications |
|---|---|---|
| Thiomorpholine | Sulfur-containing heterocycle | Precursor for various derivatives |
| Propargylamines | Contains propargyl functionality | Known for biological activities |
| Thiazoles | Sulfur and nitrogen heterocycles | Exhibits antimicrobial and anticancer properties |
4-(Prop-2-yn-1-yl)-1λ⁴-thiomorpholin-1-one hydrochloride is distinct due to the combination of a thiomorpholine ring and a propargyl group, which enhances its versatility in chemical reactions and biological applications.
Case Studies
-
Anticancer Research: Demonstrated dose-dependent cytotoxicity against human cancer cell lines by inducing apoptosis.
-
Antimicrobial Studies: Exhibited broad-spectrum antibacterial activity, suggesting potential as an antimicrobial agent.
-
Neuroprotective Effects: Shown to improve cell viability under oxidative stress conditions in neuronal cultures.
Limitations
While promising, further studies are required to optimize its pharmacokinetics and reduce potential toxicity for therapeutic use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume